2-(3-Fluorosulfonyloxyphenoxy)pyridine
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Overview
Description
“2-(3-Fluorosulfonyloxyphenoxy)pyridine” is a chemical compound that belongs to the class of pyridines . Pyridines are nitrogen-bearing heterocycles that are used as precursors for synthesizing target pharmaceuticals and agrochemicals . They are also key solvents and reagents .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions such as the Knoevenagel Condensation . A second key intermediate in the synthesis process is an ester enamine, which is produced by condensation of the second equivalent of the β-ketoester with ammonia . Various methods of synthesizing pyridine derivatives have been reported .Molecular Structure Analysis
Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to benzene except that one of the carbon−hydrogen ring sets has been replaced by a nitrogen atom .Chemical Reactions Analysis
Pyridine compounds undergo various chemical reactions. For instance, pyridine resists alkali (base) treatment up to 100 ºC but at 300 ºC it is transformed into 2-pyridone . Pyridine also reacts with different nucleophiles .Physical and Chemical Properties Analysis
Pyridine compounds exhibit a wide range of physical and chemical properties . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-4-9(8-10)16-11-6-1-2-7-13-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCNKZAQWIMECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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